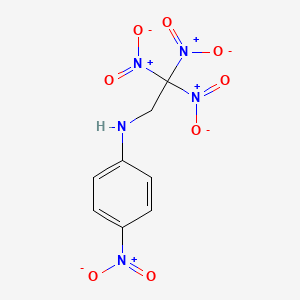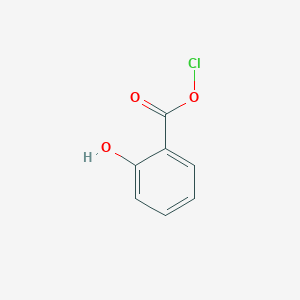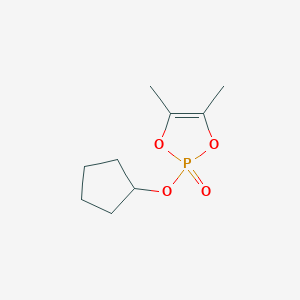
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a cyclopentyloxy group and a dioxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of cyclopentanol with a suitable phosphorus-containing reagent under controlled conditions. One common method is the reaction of cyclopentanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxaphosphol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets. For example, as an inhibitor of NAD±dependent DNA ligases, the compound binds to the active site of the enzyme, preventing the ligation of DNA strands . This inhibition can lead to the disruption of DNA replication and repair processes, which is of interest in both basic research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentyloxy)pyridine: This compound shares the cyclopentyloxy group but has a different core structure.
3-(Cyclopentyloxy)-2-hydroxybenzoyl compounds: These compounds have similar functional groups but differ in their overall structure and properties.
Uniqueness
2-(Cyclopentyloxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its dioxaphosphol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
55894-98-9 |
|---|---|
Molecular Formula |
C9H15O4P |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
2-cyclopentyloxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C9H15O4P/c1-7-8(2)12-14(10,11-7)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
UQGZWLMURJKHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(=O)(O1)OC2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


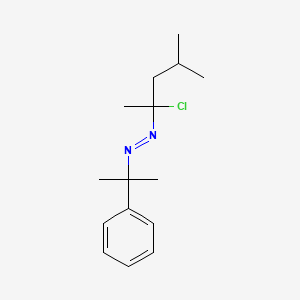
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
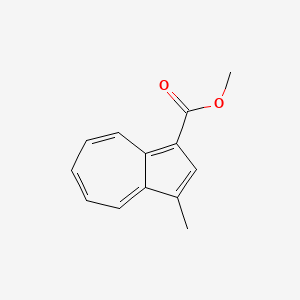
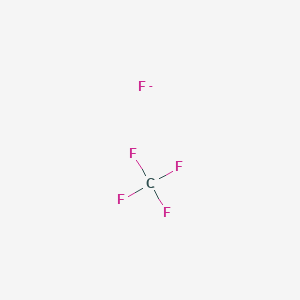
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
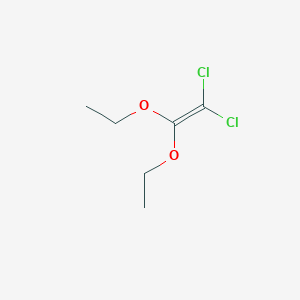
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
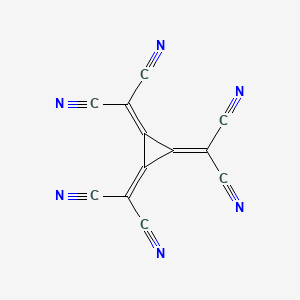
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
